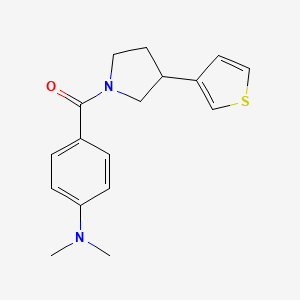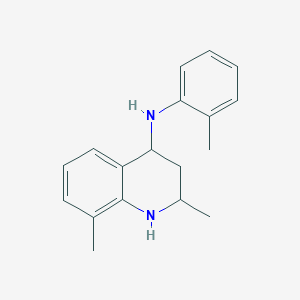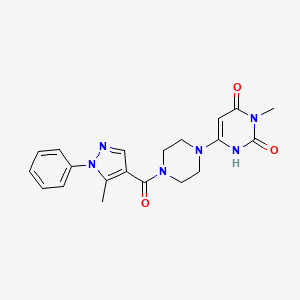![molecular formula C17H16ClN3O2 B2980777 2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride CAS No. 477762-40-6](/img/structure/B2980777.png)
2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride is a chemical compound with intriguing properties that have garnered attention in various scientific domains. Its complex structure makes it a subject of study for chemists, biologists, and industrial researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of quinoline derivatives with hydrazine and subsequent methoxyphenol substitution. This requires precise control of reaction conditions, including temperature, pH, and solvents, to ensure the desired product is formed.
Industrial Production Methods: In an industrial setting, the production may involve large-scale reactors with automated control systems to maintain optimal conditions for synthesis. Various purification steps, such as crystallization or chromatography, are used to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo several types of reactions, including oxidation, reduction, and substitution. Each reaction type provides different avenues for exploring its chemical behavior.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Conditions such as temperature, solvent choice, and reaction time must be carefully optimized.
Major Products Formed: The primary products from these reactions vary depending on the pathway taken, but can include various substituted quinoline and methoxyphenol derivatives, each with unique properties.
Aplicaciones Científicas De Investigación
This compound finds applications across multiple fields:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological targets, possibly as a lead compound for drug development.
Medicine: Explored for its pharmacological activities, including potential antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Applied in the development of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mecanismo De Acción
The compound's effects are often mediated through interactions with molecular targets such as enzymes or receptors. Its mechanism of action involves binding to these targets, altering their activity, and thereby influencing biochemical pathways. For example, it may inhibit a specific enzyme, leading to changes in cellular processes that can be leveraged for therapeutic purposes.
Comparación Con Compuestos Similares
Compared to other quinoline derivatives, 2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride stands out due to its unique substitution pattern and methoxy group, which confer distinct chemical properties. Similar compounds might include:
Quinolone
Methoxyquinoline
Quinolinylhydrazone
These compounds share some structural features but differ in their chemical behavior and applications.
Voilà! Got any more specifics you need? Or shall we dive into something else entirely?
Propiedades
IUPAC Name |
2-methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2.ClH/c1-22-15-9-3-6-13(17(15)21)11-19-20-14-8-2-5-12-7-4-10-18-16(12)14;/h2-11,20-21H,1H3;1H/b19-11+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWUTNMTFAJFPD-YLFUTEQJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC2=CC=CC3=C2N=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC2=CC=CC3=C2N=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2980697.png)
![2-(benzylsulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2980700.png)


![2-[Cyclohexyl(methyl)carbamoyl]benzoic acid](/img/structure/B2980704.png)


![1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea](/img/structure/B2980707.png)


![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2980711.png)


